N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride
Description
Historical Development and Significance of Benzothiazole Scaffold
The benzothiazole scaffold, first synthesized by Heinrich Debus in 1889, initially served as a synthetic intermediate in organic chemistry. Its medicinal potential emerged in the mid-20th century with the discovery of naturally occurring benzothiazoles in bioactive molecules like the antitumor agent cezomycin. By the 1980s, synthetic benzothiazole derivatives gained prominence due to their pharmacokinetic adaptability, enabling interactions with enzymes, receptors, and nucleic acids. The scaffold’s fused benzene-thiazole structure provides aromatic stability and heteroatom-driven polarity, making it amenable to structural modifications that enhance binding affinity and bioavailability.
Position of the Compound within Medicinal Chemistry Research
N-(2-(Dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride exemplifies the strategic functionalization of benzothiazoles for targeted activity. Its design incorporates a dimethylaminoethyl side chain and phenylthioacetamide moiety, which are hypothesized to enhance blood-brain barrier penetration and protein binding. Recent studies on analogous benzothiazole acetamides demonstrate potent inhibitory effects on kinases and proteases, positioning this compound as a candidate for neurodegenerative and oncology research.
Structural Classification and Nomenclature System
The compound belongs to the N-substituted benzothiazol-2-yl acetamide class, characterized by:
- Benzothiazole core : A benzo[d]thiazole system with methyl substituents at positions 5 and 6.
- Acetamide backbone : A thioether-linked phenyl group at the α-carbon.
- Quaternary ammonium salt : A dimethylaminoethyl group and hydrochloride counterion.
Its IUPAC name systematically describes these features:
Evolution of Research Interest in Benzothiazole-Based Compounds
Research on benzothiazole acetamides has progressed through three phases:
- Early exploration (1980–2000) : Focused on antimicrobial and antifungal activities, leveraging the thiazole ring’s electron-rich properties.
- Targeted drug design (2000–2015) : Introduced substituents like morpholine and dimethylaminoethyl groups to improve CNS penetration and kinase inhibition.
- Precision therapeutics (2015–present) : Employs computational modeling and high-throughput screening to optimize derivatives for neurodegenerative and oncological targets.
For example, the synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride via EDC-mediated coupling demonstrated enhanced binding to tau protein aggregates, underscoring the scaffold’s adaptability.
This structured analysis synthesizes foundational and contemporary research to contextualize the compound’s medicinal chemistry profile. Subsequent sections will explore its synthetic pathways, mechanistic studies, and comparative pharmacological data.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-15-12-18-19(13-16(15)2)27-21(22-18)24(11-10-23(3)4)20(25)14-26-17-8-6-5-7-9-17;/h5-9,12-13H,10-11,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXODQKTVOTTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)CSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- A thiazole ring , which is known for its biological activity.
- A dimethylamino group , enhancing solubility and biological potency.
- A phenylthio group , which may contribute to its pharmacological properties.
The molecular formula is with a molar mass of approximately 454.0 g/mol. The presence of multiple functional groups suggests potential interactions with various biological macromolecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common steps include:
- Formation of the thiazole ring.
- Introduction of the dimethylamino and phenylthio groups.
- Finalization through acetamide formation.
Optimization of reaction conditions is crucial to achieve high yields and purity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. Notable findings include:
- Mechanism of Action : The compound is believed to interact with proteins involved in apoptosis and cell cycle regulation, leading to increased cell death in cancer cells . Molecular docking studies suggest it binds preferentially to specific targets within cancer cells, inhibiting their function.
- Case Studies : In vitro studies have demonstrated that modifications to the thiazole ring can significantly alter biological potency. For instance, derivatives with different substituents showed varying levels of cytotoxicity against breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines .
Comparative Activity
A comparative analysis of similar compounds reveals that:
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | TBD | TBD |
| Compound 5b | 15.4 | 20.7 |
| Compound 5q | 18.6 | 34.9 |
These results indicate that while the compound shows promise, further optimization may enhance its efficacy compared to established anticancer agents .
Research Findings
Recent studies have focused on the following aspects:
- Cytotoxicity Testing : The compound has been evaluated against various cancer cell lines using assays that measure cell viability and proliferation .
- Molecular Interactions : Investigations into how this compound interacts with cellular targets have highlighted its potential to disrupt critical pathways in cancer progression.
- Pharmacokinetic Properties : In silico analyses suggest favorable pharmacokinetic profiles, indicating good absorption and distribution characteristics within biological systems .
Scientific Research Applications
The compound exhibits significant biological activities, particularly in the field of oncology . Research indicates that it has potential anticancer properties, specifically against various human cancer cell lines. The presence of the thiazole ring is crucial for its cytotoxic effects, as studies have shown that modifications to this ring can significantly alter biological potency.
Medicinal Chemistry Applications
Given its unique structural features, N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a promising candidate in medicinal chemistry for developing new anticancer agents. Its structural characteristics may facilitate further modifications aimed at enhancing efficacy while reducing toxicity.
Case Studies
Several studies have documented the compound's efficacy against specific cancer types:
- Case Study 1 : In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Case Study 2 : Research indicated that the compound could inhibit tumor growth in xenograft models, showcasing its effectiveness in a living organism.
These findings highlight the compound's potential as a lead candidate for drug development.
Future Directions and Research Needs
While preliminary studies show promise, further research is essential to fully understand the compound's pharmacodynamics and pharmacokinetics. Future studies should focus on:
- In vivo Testing : To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : To clarify how the compound interacts at a molecular level with cancer pathways.
- Structural Modifications : To explore variations that could enhance biological activity or reduce side effects.
Comparison with Similar Compounds
Physicochemical Properties
*Predicted using Molinspiration or similar tools.
†Estimated based on phenylthio group contribution.
Key Observations :
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogs like 3h.
Key Advantages and Limitations
Q & A
Q. Critical Parameters :
- Temperature control during exothermic steps (e.g., <298 K to prevent decomposition).
- Solvent choice (e.g., dichloromethane for solubility vs. toluene for reflux conditions) .
- Stoichiometric ratios of reagents (e.g., 1:1 molar ratio of acid and amine precursors) .
Basic: Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the dimethylaminoethyl and phenylthio groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- Infrared Spectroscopy (IR) : Identification of characteristic amide (C=O, ~1650 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) bonds .
- Elemental Analysis : Quantification of C, H, N, S, and Cl to validate stoichiometry .
Q. Results :
- Degradation <5% at pH 7.4 after 48h, but >20% degradation at pH 2 due to acetamide hydrolysis .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Replace benzo[d]thiazole with benzimidazole to assess impact on kinase selectivity .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) on the phenylthio moiety to enhance metabolic stability .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .
Advanced: Which biophysical techniques elucidate interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution .
Advanced: How are analytical methods (e.g., HPLC) validated for quantifying the compound in complex matrices?
- Method Development :
- Column : C18 (5 µm, 150 mm × 4.6 mm) with acetonitrile/0.1% TFA gradient .
- Detection : UV at 254 nm (amide absorption) .
- Validation Parameters :
- Linearity (R² >0.99 over 1–100 µg/mL).
- Precision (RSD <2% for intra-day/inter-day).
- LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
